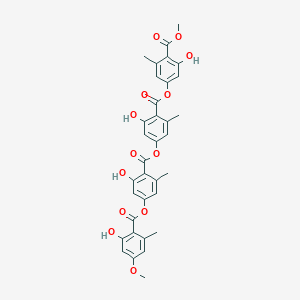![molecular formula C19H17N3O2 B13830890 2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)
2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a phenoxymethyl group, a phenylethylamino group, and a nitrile group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a reductive amination reaction involving phenylethylamine and an aldehyde or ketone precursor.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenoxymethyl)-1,3-oxazole-4-carbonitrile: Lacks the phenylethylamino group, which may result in different chemical and biological properties.
5-[(1-Phenylethyl)amino]-1,3-oxazole-4-carbonitrile: Lacks the phenoxymethyl group, which may affect its reactivity and applications.
2-(Phenoxymethyl)-5-amino-1,3-oxazole-4-carbonitrile: Contains an amino group instead of the phenylethylamino group, leading to different chemical behavior.
Uniqueness
2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of both the phenoxymethyl and phenylethylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(phenoxymethyl)-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H17N3O2/c1-14(15-8-4-2-5-9-15)21-19-17(12-20)22-18(24-19)13-23-16-10-6-3-7-11-16/h2-11,14,21H,13H2,1H3 |
Clave InChI |
JNULZYUDIDVSFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)COC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


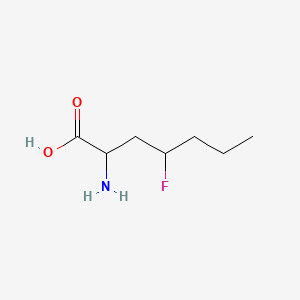
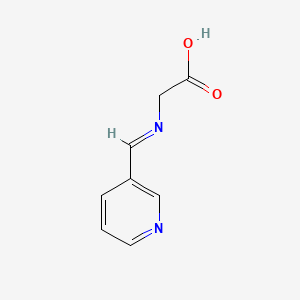
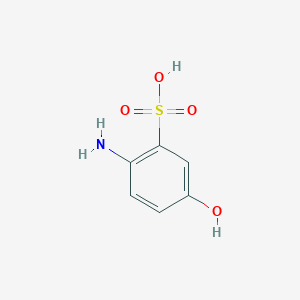
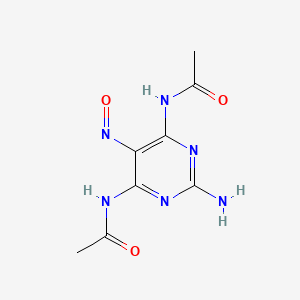
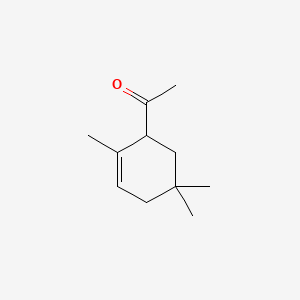
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)



